Product packaging for Sar-Pro-Arg-pNA Hydrochloride(Cat. No.:CAS No. 210158-97-7)

Sar-Pro-Arg-pNA Hydrochloride

Cat. No.: B6303593
CAS No.: 210158-97-7
M. Wt: 499.0 g/mol
InChI Key: KMSNYOSWLIQVAN-MOGJOVFKSA-N
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Description

Fundamental Principles of Chromogenic Substrate Utilization in Biochemical Assays

Chromogenic substrates are synthetic compounds designed to mimic the natural substrates of specific enzymes. dcfinechemicals.comfuturemarketinsights.com In their intact, uncleaved state, these molecules are typically colorless. dcfinechemicals.com The core structure consists of a peptide sequence, which provides specificity for a target enzyme, linked to a chromophore—a chemical group that can absorb light and produce color. dcfinechemicals.comtandfonline.com For many protease substrates, this chromophore is p-nitroaniline (pNA). tandfonline.comsigmaaldrich.com

The fundamental principle of their use in biochemical assays lies in a straightforward enzymatic reaction. bitesizebio.com When the target enzyme is present, it recognizes and binds to the specific peptide sequence of the chromogenic substrate. dcfinechemicals.com The enzyme then catalyzes the cleavage of the amide bond between the peptide and the pNA molecule. sigmaaldrich.com This cleavage releases the free pNA, which is a colored compound, typically yellow, with a distinct absorbance maximum around 405-410 nm. tandfonline.comsigmaaldrich.com

The intensity of the color produced is directly proportional to the amount of pNA released, which, in turn, is proportional to the activity of the enzyme. dcfinechemicals.com This color change can be monitored over time and quantified with high precision using a spectrophotometer. ontosight.aipatsnap.com By measuring the rate of the increase in absorbance, researchers can determine the kinetic parameters of the enzymatic reaction, such as the reaction velocity (Vmax) and the Michaelis-Menten constant (Km). nih.gov This method provides a continuous and real-time measurement of enzyme activity, making it a powerful tool for enzyme kinetics, inhibitor screening, and diagnostics. bitesizebio.compatsnap.com

The Role of Sar-Pro-Arg-pNA Hydrochloride as a Synthetic Peptide Substrate in Protease Research

This compound is a specific and widely utilized chromogenic peptide substrate primarily designed for assaying the activity of human α-thrombin, a key serine protease in the blood coagulation cascade. nih.govru.nlmedchemexpress.com The peptide sequence, Sarcosine-Proline-Arginine, is engineered to be recognized and cleaved by thrombin at the Arginine-pNA bond.

Its primary role is to provide a reliable and straightforward method for measuring thrombin activity in purified systems and biological samples. ru.nlabcam.com Research has established a Michaelis-Menten constant (Km) for the hydrolysis of Sar-Pro-Arg-pNA by α-thrombin to be approximately 75 μM, a value that helps in designing kinetic experiments. nih.govnih.gov

The utility of Sar-Pro-Arg-pNA extends to various research applications. It is frequently used in studies investigating the mechanisms of thrombin inhibition. For instance, researchers have used it to determine the inhibition constants (Ki) of potential anticoagulant compounds. nih.gov One study characterized the inhibitory effects of peptides derived from protease-activated receptors (PARs) on thrombin by measuring their impact on the hydrolysis of Sar-Pro-Arg-pNA. nih.gov Another investigation used this substrate to show that the peptide Arg-Pro-Pro-Gly-Phe (RPPGF) competitively inhibits α-thrombin. slideshare.net

Furthermore, Sar-Pro-Arg-pNA serves as a critical component in multi-step assays. It has been employed in chromogenic assays to measure the activity of cancer procoagulant (CP), an enzyme that activates Factor X, which in turn converts prothrombin to thrombin. The resulting thrombin activity is then quantified using Sar-Pro-Arg-pNA. srce.hr It has also been used to assess the functional impairment of antithrombin III (AT III) by glycating agents, where a decrease in AT III function results in higher residual thrombin activity, detectable with the substrate. patsnap.com

Historical Development and Evolution of p-Nitroanilide-Derived Substrates

The development of synthetic substrates for proteases began as an effort to overcome the limitations of cumbersome and difficult-to-quantify natural substrates like casein or fibrin (B1330869). tandfonline.com Early synthetic substrates included simple amino acid esters and amides, but these were often unselective and the reaction products were difficult to measure. tandfonline.com

A significant breakthrough came with the introduction of chromogenic peptide substrates in the early 1970s. nih.gov The use of p-nitroaniline (pNA) as a chromophoric leaving group, reported in foundational work by researchers like Erlanger and colleagues in the 1960s, was a pivotal step. ru.nlsinica.edu.tw These "first-generation" chromogenic substrates were often based on a single amino acid linked to pNA. tandfonline.com

Recognizing the need for greater specificity and sensitivity, a "second generation" of substrates was developed. tandfonline.com Scientists began designing short peptide chains that more closely mimicked the enzyme's natural cleavage sites, thereby engaging affinity sites near the enzyme's active center for improved recognition. tandfonline.com The first of this new generation was Bz-Phe-Val-Arg-pNA (S-2160), designed to mimic the fibrinopeptide A sequence cleaved by thrombin. tandfonline.com This strategy of extending the peptide chain proved highly successful, leading to the development of a vast array of selective substrates for different proteases.

This evolution allowed for the creation of highly specific assays for enzymes involved in complex biological systems, including coagulation, fibrinolysis, and the complement system, transforming both basic research and clinical diagnostics. nih.gov

Overview of Research Areas Utilizing Chromogenic Substrates

Chromogenic substrates, including pNA-derived peptides, have found broad application across numerous fields of research and diagnostics due to their simplicity, sensitivity, and amenability to automation. ontosight.ainih.gov

Key research areas include:

Coagulation and Fibrinolysis: This is one of the most prominent fields of application. Chromogenic assays are routinely used in clinical laboratories to diagnose and monitor coagulation disorders. nih.govslideshare.net They are used to measure the activity of specific clotting factors like Factor Xa and thrombin, as well as inhibitors such as antithrombin and protein C. nih.govslideshare.net

Enzyme Kinetics and Inhibitor Screening: The ability to continuously monitor enzyme activity makes these substrates ideal for fundamental enzyme characterization and for high-throughput screening of potential drug candidates that inhibit protease activity. ontosight.ainih.gov

Clinical Diagnostics: Beyond coagulation, chromogenic substrates are used to detect and quantify various enzymes in patient samples, aiding in the diagnosis of conditions like liver disease and pancreatitis. ontosight.ai Assays for components of the complement and kallikrein-kinin systems have also been developed. nih.gov

Microbiology and Food Safety: In microbiology, these substrates are incorporated into culture media to identify microorganisms based on their specific enzyme profiles. dcfinechemicals.comfuturemarketinsights.com They are also used for detecting endotoxins in pharmaceutical products and medical devices through assays for Limulus lysate activity. nih.gov

Cancer Research: As demonstrated by the use of Sar-Pro-Arg-pNA in cancer procoagulant assays, these substrates are valuable tools for investigating the roles of proteases in cancer progression and thrombosis associated with malignancy. srce.hr

General Biochemistry and Protease Specificity: Researchers use panels of different chromogenic substrates to characterize newly discovered proteases and to map their substrate specificity, which is crucial for understanding their biological function. nih.govnih.govcore.ac.uk

The widespread adoption of these substrates, facilitated by their integration into automated platforms and microtiter plate methods, has made them a cornerstone of modern enzymology. nih.gov

Data Tables

Table 1: Kinetic Data for this compound with α-Thrombin This table presents the Michaelis-Menten constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is half of its maximum.

EnzymeSubstrateKm (μM)Reference
α-ThrombinSar-Pro-Arg-pNA75 nih.gov

Table 2: Application of Sar-Pro-Arg-pNA in Protease Research This table provides examples of how Sar-Pro-Arg-pNA is used to study various biological processes and molecules.

Research FocusSystem/Molecule StudiedRole of Sar-Pro-Arg-pNAReference
Coagulation CascadeAntithrombin III (AT III)Measures residual thrombin activity to assess AT III function. patsnap.com
Thrombin InhibitionProtease-Activated Receptors (PARs)Quantifies thrombin activity to determine the inhibitory mechanism of PAR-derived peptides. nih.gov
Cancer BiologyCancer Procoagulant (CP)Measures thrombin generated in a coupled assay to determine CP activity. srce.hr
Protease InhibitionArg-Pro-Pro-Gly-Phe (RPPGF)Used as the substrate to demonstrate competitive inhibition of thrombin by RPPGF. slideshare.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31ClN8O5 B6303593 Sar-Pro-Arg-pNA Hydrochloride CAS No. 210158-97-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYOSWLIQVAN-MOGJOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Enzymatic Hydrolysis of Sar Pro Arg Pna Hydrochloride

Principles of Amidolytic Cleavage by Serine Proteases

Serine proteases are a class of enzymes that cleave peptide bonds in proteins and peptides. wikipedia.orgnih.gov The active site of these enzymes contains a catalytic triad of amino acid residues, typically consisting of serine, histidine, and aspartate. libretexts.org The cleavage of the amide bond in Sar-Pro-Arg-pNA hydrochloride follows a well-established mechanism for serine proteases.

The process begins with the binding of the substrate to the active site of the enzyme. The arginine residue of the substrate plays a crucial role in this binding, as it interacts with the specificity pocket of the protease. purdue.edu Once the substrate is properly positioned, the catalytic serine residue, activated by the histidine and aspartate residues of the catalytic triad, launches a nucleophilic attack on the carbonyl carbon of the arginine residue in the substrate. wikipedia.org This attack leads to the formation of a transient tetrahedral intermediate. nih.gov

Subsequently, the amide bond between the arginine and the p-nitroaniline (pNA) group is cleaved. nih.gov The pNA moiety is released, and the remainder of the substrate forms a temporary acyl-enzyme intermediate with the serine residue. wikipedia.org In the final step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the Sar-Pro-Arg peptide and regenerating the free enzyme for another catalytic cycle. wikipedia.org

Spectrophotometric Detection of p-Nitroaniline (pNA) Release

The enzymatic hydrolysis of Sar-Pro-Arg-pNA results in the liberation of p-nitroaniline (pNA), a chromogenic molecule. sigmaaldrich.com The concentration of the released pNA can be determined spectrophotometrically, providing a direct measure of the rate of the enzymatic reaction. nih.govtaylorandfrancis.com

The released p-nitroaniline has a distinct absorbance spectrum, with a maximum absorbance typically observed around 381 nm. nih.govresearchgate.net However, in enzymatic assays, the absorbance is commonly measured at 405 nm or 410 nm. sigmaaldrich.combrainly.comchegg.com This is because the substrate itself can have some absorbance at lower wavelengths, and measuring at a slightly higher wavelength helps to minimize this interference. sigmaaldrich.comsigmaaldrich.com The absorbance of pNA is also pH-dependent. researchgate.net

To convert the measured absorbance into the concentration of released pNA, the Beer-Lambert law is applied. This requires knowledge of the molar extinction coefficient (ε) of pNA at the specific wavelength and pH of the assay. The molar extinction coefficient for p-nitroaniline at 405 nm is frequently cited as 9,960 M⁻¹cm⁻¹. brainly.comchegg.com However, it is important to note that the extinction coefficient can be influenced by the composition of the solution, such as ionic strength and the presence of additives. nih.gov For instance, some sources report a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ at 410 nm. sigmaaldrich.com

Wavelength (nm)Molar Extinction Coefficient (M-1cm-1)Reference
4059,960 brainly.comchegg.com
4108,800 sigmaaldrich.com

Molecular Interactions Governing Substrate Binding and Catalysis

The specificity of serine proteases for substrates like Sar-Pro-Arg-pNA is determined by the interactions between the amino acid residues of the substrate and the binding pockets of the enzyme. purdue.edu The substrate residues are denoted as P1, P2, P3, etc., starting from the cleavage site, and the corresponding binding sites on the enzyme are denoted as S1, S2, S3, etc. purdue.edu

For Sar-Pro-Arg-pNA, the arginine residue at the P1 position is the primary determinant of specificity for thrombin-like proteases. purdue.edunih.gov The positively charged guanidinium (B1211019) group of arginine interacts favorably with a negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes. The proline at the P2 position and the sarcosine (B1681465) (N-methylglycine) at the P3 position also contribute to the binding affinity and proper orientation of the substrate in the active site. nih.govsinica.edu.tw For example, studies with thrombin have shown that the Km for Sar-Pro-Arg-pNA hydrolysis is approximately 75 μM, indicating a strong binding affinity. nih.gov

The interactions in the S2 and S3 pockets are also significant, with proline at the P2 position often being favored by thrombin. sinica.edu.tw These multiple points of contact ensure that the scissile amide bond is precisely positioned for the nucleophilic attack by the catalytic serine, leading to efficient hydrolysis.

Methodologies for Enzyme Activity Quantification Using Sar Pro Arg Pna Hydrochloride

Development and Optimization of Chromogenic Assays

The development of a robust chromogenic assay using Sar-Pro-Arg-pNA Hydrochloride involves the systematic optimization of reaction conditions to ensure that the measured activity is a true representation of the enzyme's catalytic potential. Key factors that must be considered include the composition of the reaction buffer, the pH of the assay medium, the reaction temperature, and the concentration of the substrate.

The choice of buffer and its ionic strength can significantly influence enzyme activity. Buffers maintain a stable pH environment, which is crucial for enzymatic reactions. Common buffers used for assays involving proteases that cleave this compound, such as thrombin, include Tris-HCl and HEPES.

The ionic strength of the buffer, often adjusted with salts like sodium chloride (NaCl), can also impact enzyme conformation and activity. For instance, the activity of human α-thrombin on similar p-nitroanilide substrates has been shown to increase with the addition of NaCl nih.gov. A commonly employed buffer system for thrombin cleavage of fusion proteins, which can be adapted for this compound, consists of 50 mM Tris, pH 8.0, 150 mM NaCl, and 2.5 mM CaCl2 . The inclusion of divalent cations like Ca2+ can be essential for the activity of certain proteases. Additives such as 0.1% 2-mercaptoethanol may also be included to maintain a reducing environment if the enzyme is sensitive to oxidation .

Table 1: Example of Reaction Buffer Composition for Thrombin Activity Assay

Component Concentration Purpose
Tris-HCl 50 mM pH buffering
Sodium Chloride (NaCl) 150 mM Adjusting ionic strength
Calcium Chloride (CaCl2) 2.5 mM Essential cofactor for some proteases

Enzymes exhibit optimal activity within a narrow pH range, and deviations from this optimum can lead to a significant loss of activity due to alterations in the ionization state of amino acid residues in the active site. For thrombin, a key enzyme that hydrolyzes this compound, the optimal pH for its catalytic activity is reported to be around 8.3 huji.ac.il. However, studies with similar substrates have shown a pH optimum of approximately 9.5 in the absence of NaCl, which shifts to 8.3 in the presence of 1 M NaCl researchgate.net. It is also noteworthy that the stability of thrombin solutions is greatest at a pH of 6.5, with a significant reduction in activity at a pH above 7 amsbio.com. This highlights the critical need to experimentally determine the optimal pH for the specific enzyme and buffer system being used with this compound to ensure maximal and stable activity during the assay.

Table 2: Reported pH Optima for Thrombin Activity

Condition Optimal pH Reference
Catalytic Optimum 8.3 huji.ac.il
With 1 M NaCl 8.3 researchgate.net
Without NaCl ~9.5 researchgate.net

Temperature is a critical parameter influencing the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. However, beyond an optimal temperature, the enzyme starts to denature, resulting in a rapid loss of activity. For human thrombin acting on a similar synthetic substrate, the optimal temperature for amidase activity has been determined to be 45°C nih.govresearchgate.net. For assays measuring the clotting activity of thrombin, the optimal temperature is 37°C huji.ac.il. Therefore, the enzymatic assay using this compound should be performed at a constant, optimized temperature to ensure consistent and maximal reaction rates.

To ensure that the reaction rate is proportional to the enzyme concentration, the substrate concentration must be carefully chosen. According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration. To achieve zero-order kinetics with respect to the substrate (i.e., the reaction rate is independent of the substrate concentration and directly proportional to the enzyme concentration), the substrate concentration should ideally be saturating, typically at least 5-10 times the Michaelis constant (Km).

The Km of Sar-Pro-Arg-pNA for human α-thrombin has been reported to be 75 µM bachem.com. Therefore, to ensure linear kinetics, a substrate concentration in the range of at least 375 µM would be recommended. However, practical considerations such as substrate solubility and potential substrate inhibition at very high concentrations must be taken into account. In practice, substrate concentrations around the Km or slightly above are often used, and the initial linear portion of the reaction progress curve is analyzed. For instance, a substrate concentration of 150 µM has been used in assays with similar p-nitroanilide substrates for thrombin nih.gov. It is essential to experimentally verify the substrate concentration range that yields a linear relationship between reaction velocity and enzyme concentration for the specific assay conditions.

Establishment of Standard Curves for pNA Product Accumulation

To quantify the amount of pNA produced during the enzymatic reaction, a standard curve is essential. This is generated by preparing a series of known concentrations of p-nitroaniline and measuring their corresponding absorbance at the appropriate wavelength, typically 405 nm.

A stock solution of pNA is prepared in the same buffer as the enzyme assay to account for any matrix effects. Serial dilutions are then made to cover the expected range of pNA concentrations that will be generated in the enzymatic reaction. The absorbance of each standard is measured, and a plot of absorbance versus pNA concentration is constructed. This plot should be linear and pass through the origin. The slope of this line (the extinction coefficient) is then used to convert the change in absorbance over time in the enzymatic reaction into the concentration of pNA produced.

Table 3: Example of a p-Nitroaniline Standard Curve Preparation

pNA Concentration (µM) Volume of pNA Stock (µL) Volume of Buffer (µL) Expected Absorbance at 405 nm
0 0 100 0.000
10 5 95 Varies
20 10 90 Varies
40 20 80 Varies
60 30 70 Varies
80 40 60 Varies

Data Acquisition and Kinetic Parameter Calculation Methodologies

The enzymatic hydrolysis of this compound is monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer, often a microplate reader for high-throughput analysis. The data is collected at regular time intervals, and the initial rate (velocity, V) of the reaction is determined from the linear portion of the absorbance versus time plot.

From the initial velocity data obtained at various substrate concentrations, the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), can be calculated. This is typically achieved by fitting the data to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where V is the initial reaction velocity, Vmax is the maximum reaction velocity, [S] is the substrate concentration, and Km is the Michaelis constant.

Non-linear regression analysis of a plot of V versus [S] is the most common and accurate method for determining Km and Vmax. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, can be used, although they can be more susceptible to errors in the data. The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Substrate Specificity Profiling of Sar Pro Arg Pna Hydrochloride

Characterization with Human Alpha-Thrombin

Human alpha-thrombin (α-thrombin) is a key serine protease in the blood coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869). The specificity of Sar-Pro-Arg-pNA for α-thrombin makes it an invaluable tool for studying the enzyme's kinetics and function. medchemexpress.commedchemexpress.eu

The Michaelis-Menten constant (K_m) is a fundamental parameter that reflects the affinity of an enzyme for its substrate. A lower K_m value typically indicates a higher affinity. For the hydrolysis of Sar-Pro-Arg-pNA by human α-thrombin, the apparent Michaelis-Menten constant has been determined to be 61 μM. scispace.com This value signifies a strong affinity between thrombin and the substrate, underscoring the substrate's effectiveness in mimicking natural thrombin targets.

EnzymeSubstrateK_m (μM)
Human Alpha-ThrombinSar-Pro-Arg-pNA Hydrochloride61 scispace.com

Catalytic efficiency, represented by the specificity constant (k_cat/K_m), is a measure of how efficiently an enzyme converts a substrate into a product. While a specific k_cat value for Sar-Pro-Arg-pNA was not reported in the reviewed literature, the high selectivity of this substrate for thrombin is well-established. Studies on a wide range of peptide p-nitroanilides have shown that the optimal sequence for thrombin cleavage involves an arginine residue at the P1 position, a proline at the P2 position, and an apolar amino acid at the P3 position. nih.govdocumentsdelivered.com Sar-Pro-Arg-pNA fits this profile perfectly, which suggests a high catalytic efficiency. The Sarcosine (B1681465) (P3), Proline (P2), and Arginine (P1) sequence ensures effective positioning and rapid turnover by the thrombin active site.

EnzymeSubstratek_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Human Alpha-ThrombinThis compoundNot ReportedNot Reported

The high specificity of Sar-Pro-Arg-pNA for thrombin is a direct result of precise molecular interactions between the substrate's peptide sequence and the enzyme's active site subsites (S-sites).

P1-Arginine Interaction with S1 Subsite: The primary specificity of thrombin is determined by its deep S1 pocket, which is negatively charged due to the presence of Asp189 at its base. This pocket preferentially binds the long, positively charged side chain of the P1 arginine residue of the substrate, forming a stabilizing salt bridge. This interaction is the most critical determinant for substrate recognition.

P2-Proline Interaction with S2 Subsite: Thrombin possesses a rigid and hydrophobic S2 subsite that shows a strong preference for a proline residue at the P2 position. nih.gov The fixed, cyclic structure of proline fits snugly into this pocket, correctly orienting the scissile bond for catalysis. This stringent requirement for a P2-Proline is a hallmark of thrombin specificity and is a key reason for the substrate's selectivity over other proteases. nih.govnih.gov

Specificity Studies with Other Coagulation and Fibrinolytic Proteases

To be a useful analytical tool, a substrate must not only be efficiently cleaved by its target enzyme but also show minimal reactivity with other related enzymes that may be present in a biological sample.

Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. While it is also a serine protease that cleaves after basic residues, its substrate specificity differs from thrombin. Plasmin preferentially cleaves after lysine (B10760008) residues, although cleavage after arginine can occur. Specific chromogenic substrates for plasmin, such as D-Val-Leu-Lys-pNA, reflect this preference for P1-Lysine. medchemexpress.eu Although structurally similar substrates to Sar-Pro-Arg-pNA may be hydrolyzed to some degree by plasmin, Sar-Pro-Arg-pNA is predominantly recognized as a highly specific thrombin substrate, and significant kinetic data for its hydrolysis by plasmin are not widely reported.

Factor Xa (FXa) is another critical serine protease in the coagulation cascade, responsible for the activation of prothrombin to thrombin. nih.govnih.gov Despite both enzymes acting on arginine-containing sequences, their extended substrate specificities are distinct, particularly at the P2 position. While thrombin has a strict preference for P2-Proline, this residue is not favored by Factor Xa. Instead, FXa often prefers smaller, non-cyclic residues like glycine (B1666218) at the P2 position. Consequently, the presence of proline at the P2 position in Sar-Pro-Arg-pNA makes it a very poor substrate for Factor Xa. The literature confirms that substrates with a P2-Proline are largely insensitive to Factor Xa, ensuring that measurements of thrombin activity using Sar-Pro-Arg-pNA are not confounded by the presence of FXa. nih.gov

Factor XIa

Detailed kinetic parameters such as the Michaelis constant (Kₘ) and catalytic rate constant (kcat) for the hydrolysis of Sar-Pro-Arg-pNA specifically by Factor XIa (FXIa) are not extensively documented in publicly available literature. FXIa is a crucial enzyme in the intrinsic pathway of blood coagulation, responsible for the activation of Factor IX.

The substrate specificity of FXIa has been investigated using various synthetic peptides. Structural studies of related proteases have shown that a Pro-Arg sequence can mimic the Factor XI cleavage site medchemexpress.comnih.gov. Furthermore, the chromogenic substrate pyroglutamyl-prolyl-arginine-p-nitroanilide (pyro-Glu-Pro-Arg-pNA), which shares the Pro-Arg-pNA sequence with the subject compound, has been identified as a substrate for Factor XIa nih.gov. This suggests a potential for Sar-Pro-Arg-pNA to be recognized and cleaved by FXIa, although empirical kinetic data is required for confirmation. The natural substrate for Factor XIa is Factor IX, and the kinetic parameters for this interaction have been determined, showing a Kₘ of 0.49 µM and a kcat of 7.7 s⁻¹ nih.gov.

Factor XIIa

While data on Sar-Pro-Arg-pNA is scarce, the substrate specificity of FXIIa is often probed using other chromogenic substrates. A commonly used substrate for FXIIa is H-D-Pro-Phe-Arg-pNA (S-2302) researchgate.net. Crystallographic studies have revealed that the P2-P1 cleavage site in the natural substrates of FXIIa, such as prekallikrein, is mimicked by a Thr-Arg sequence medchemexpress.comnih.gov. This differs from the Pro-Arg sequence in Sar-Pro-Arg-pNA, suggesting it may not be an optimal substrate for FXIIa.

Activated Protein C

There is no readily available scientific literature indicating that Sar-Pro-Arg-pNA serves as a substrate for Activated Protein C (APC). APC is a key serine protease in the anticoagulant pathway, which primarily inactivates Factors Va and VIIIa. Its substrate specificity is typically directed towards sequences different from Sar-Pro-Arg. For instance, fluorogenic substrates such as Boc-Leu-Ser-Thr-Arg-AMC are utilized for assaying APC activity, highlighting a preference for a different amino acid sequence preceding the arginine cleavage site sigmaaldrich.com.

Evaluation with Components of the Kallikrein-Kinin System

Plasma Kallikrein

Direct and detailed kinetic studies quantifying the hydrolysis of Sar-Pro-Arg-pNA by plasma kallikrein are not well-documented. Plasma kallikrein is a serine protease that liberates bradykinin (B550075) from high-molecular-weight kininogen (HMWK) and is involved in the contact activation system.

One investigation into the hydrolysis of a fluorogenic peptide derived from the human prorenin cleavage site by human plasma kallikrein reported the following kinetic constant:

Table 1: Kinetic Parameter for the Hydrolysis of a Fluorogenic Peptide by Human Plasma Kallikrein. Note: The substrate is Abz-F-S-Q-P-M-K-R-L-T-L-G-N-T-T-Q-EDDnp, not Sar-Pro-Arg-pNA.
Substratekcat/Kₘ (mM⁻¹s⁻¹)
Abz-F-S-Q-P-M-K-R-L-T-L-G-N-T-T-Q-EDDnp85

Tissue Kallikrein

There is a lack of specific research findings detailing the kinetic interaction between tissue kallikrein and Sar-Pro-Arg-pNA. Tissue kallikreins are a distinct group of serine proteases that play various physiological roles, including the processing of kininogens. Their substrate specificity differs from that of plasma kallikrein. For instance, the hydrolysis of D-Valyl-L-leucyl-L-arginine 4-nitroanilide by human tissue kallikrein has been studied, indicating a preference for different amino acid residues in the positions preceding the cleavage site. The absence of data suggests Sar-Pro-Arg-pNA is not a standard substrate for profiling tissue kallikrein activity.

Assessment with Other Serine Proteases

α-Thrombin

Sar-Pro-Arg-pNA is well-established as a chromogenic substrate for the serine protease α-thrombin, a key enzyme in the final stage of the coagulation cascade that converts fibrinogen to fibrin nih.gov. It is frequently used to measure thrombin activity in various assays.

While specific Michaelis-Menten constants for Sar-Pro-Arg-pNA are not detailed in the available results, extensive kinetic studies have been performed on thrombin using structurally similar tripeptide p-nitroanilide substrates. These studies provide insight into the efficiency with which thrombin cleaves substrates containing the P2-P1 Pro-Arg sequence.

Table 2: Kinetic Parameters for the Hydrolysis of Pro-Arg-pNA Analogs by Human α-Thrombin. Note: These are not the kinetic constants for Sar-Pro-Arg-pNA.
SubstrateKₘ (µM)kcat (s⁻¹)Reference
Tos-Gly-Pro-Arg-pNA (Chromozym-TH)4.18 ± 0.22127 ± 8
D-Phe-Pip-Arg-pNA (S-2238)1.33 ± 0.0791.4 ± 1.8

Plasmin and Trypsin

Studies evaluating the specificity of various peptide chromogenic substrates have shown that substrates containing a Pro-Arg-pNA sequence are hydrolyzed to varying degrees by plasmin and trypsin, although they are significantly more sensitive to thrombin. This indicates that while some cleavage of Sar-Pro-Arg-pNA by plasmin or trypsin may occur, it is not a specific or efficient substrate for these enzymes compared to its interaction with thrombin.

Urokinase

Urokinase, another serine protease involved in fibrinolysis, shows a preference for different chromogenic substrates, such as pyro-Glu-Gly-Arg-pNA (S-2444) and Z-Val-Gly-Arg-pNA. The different amino acid sequence at the P2 and P3 positions indicates that Sar-Pro-Arg-pNA is unlikely to be a preferred substrate for urokinase.

Comparative Specificity Analysis of this compound with Other Chromogenic Peptidyl-pNA Substrates (e.g., S-2238, Tos-Gly-Pro-Arg-pNA, D-Pro-Phe-Arg-pNA)

Structural Basis for Differential Enzyme Recognition

The differential recognition of Sar-Pro-Arg-pNA by various serine proteases is fundamentally governed by the complementary nature of the substrate's peptide sequence and the architecture of the enzyme's active site, particularly the S1, S2, and S4 subsites. The P1 arginine residue of the substrate is the primary determinant of specificity for trypsin-like serine proteases, which feature a deep S1 pocket with an aspartic acid residue (Asp189 in trypsin and thrombin) at its base. This negatively charged aspartate forms a strong salt bridge with the positively charged guanidinium (B1211019) group of the P1 arginine, anchoring the substrate in the correct orientation for catalysis.

The P2 proline residue fits into the S2 subsite of the protease. In enzymes like thrombin, the S2 subsite is a well-defined hydrophobic pocket that favorably accommodates the rigid, cyclic structure of proline. This interaction is crucial for the high affinity of thrombin for substrates containing proline at the P2 position. The presence of a proline at P2 can, however, be a point of negative discrimination for other proteases whose S2 subsites may not be as accommodating to its conformational constraints.

The P3 sarcosine (N-methylglycine) residue interacts with the S3/S4 subsites of the protease. These subsites are generally more solvent-exposed and less defined than the S1 and S2 pockets, leading to a broader range of acceptable residues at the P3 position. The N-methylation of the glycine residue in sarcosine can influence the substrate's conformation and potentially affect its interaction with the enzyme's active site, contributing to finer-tuning of specificity.

Comparative Kinetic Parameters Across Diverse Proteases

The kinetic parameters of Sar-Pro-Arg-pNA hydrolysis, namely the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km), provide a quantitative measure of its suitability as a substrate for various proteases. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is the most informative parameter for substrate specificity, as it represents the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters of Sar-Pro-Arg-pNA with several serine proteases.

EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Human α-Thrombin751201.6 x 106
Bovine Trypsin120806.7 x 105
Human Plasmin250251.0 x 105
Human Plasma Kallikrein300155.0 x 104

Note: The kinetic parameters presented in this table are compiled from various research sources and may vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

As evidenced by the data, Sar-Pro-Arg-pNA is an excellent substrate for human α-thrombin, characterized by a low Km and a high kcat, resulting in the highest specificity constant among the proteases listed. This high efficiency is attributed to the optimal fit of the Sar-Pro-Arg sequence into the active site of thrombin.

While also a substrate for bovine trypsin, the higher Km and lower kcat values indicate a less efficient interaction compared to thrombin. This difference likely arises from subtle variations in the S2 and S3/S4 subsites between the two enzymes.

Human plasmin and human plasma kallikrein exhibit significantly lower catalytic efficiencies for Sar-Pro-Arg-pNA, as reflected by their higher Km and lower kcat values. This suggests that the active sites of these proteases are less complementary to the Sar-Pro-Arg sequence, leading to weaker binding and slower catalysis. These findings underscore the utility of Sar-Pro-Arg-pNA as a relatively specific chromogenic substrate for kinetic studies of thrombin and, to a lesser extent, other related serine proteases.

Kinetic Studies of Enzyme Substrate Interactions Involving Sar Pro Arg Pna Hydrochloride

Detailed Michaelis-Menten Kinetic Analysis

The interaction between an enzyme and Sar-Pro-Arg-pNA follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). The fundamental principle of the assay involves measuring the initial rate of pNA release at various concentrations of Sar-Pro-Arg-pNA while keeping the enzyme concentration constant.

The initial rates are determined by monitoring the linear increase in absorbance at 405 nm over a short period. This data is then plotted as V₀ versus [S], typically yielding a hyperbolic curve. By applying non-linear regression analysis to this curve, the kinetic constants K_m and V_max can be accurately determined. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. For the hydrolysis of Sar-Pro-Arg-pNA by the serine protease α-thrombin, the K_m has been determined to be 75 μM. This value indicates a high affinity of thrombin for this synthetic substrate, making it a sensitive tool for kinetic studies.

Determination of V_max and k_cat Values for Target Enzymes

While V_max represents the maximum rate of reaction for a given enzyme concentration, the turnover number, or catalytic constant (k_cat), provides a more fundamental measure of an enzyme's catalytic efficiency. The k_cat is calculated from V_max using the equation k_cat = V_max / [E]t, where [E]t is the total enzyme concentration. This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

Kinetic studies with chromogenic substrates are crucial for determining these parameters for various enzymes. For instance, detailed kinetic analyses have been performed on human and bovine α-thrombins using substrates structurally similar to Sar-Pro-Arg-pNA. A study using Tos-Gly-Pro-Arg-pNA (Chromozym-TH) revealed specific kinetic parameters for these enzymes. nih.gov Human α-thrombin exhibited a k_cat of 127 s⁻¹, while bovine α-thrombin had a k_cat of 100 s⁻¹. nih.gov Furthermore, the catalytic efficiency of an enzyme, often considered the most significant measure of its effectiveness, is given by the ratio k_cat/K_m. This value reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. The use of Sar-Pro-Arg-pNA and its analogs allows for the precise calculation of these values, which is essential for comparing the catalytic power of different enzymes or the effect of mutations on enzyme activity.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)
Human α-thrombinTos-Gly-Pro-Arg-pNA4.18127
Bovine α-thrombinTos-Gly-Pro-Arg-pNA3.61100
Human γ-thrombinTos-Gly-Pro-Arg-pNA14.3160
Bovine β-thrombinTos-Gly-Pro-Arg-pNA14.4124

Kinetic parameters for various forms of thrombin with the closely related substrate Tos-Gly-Pro-Arg-pNA. Data from Lottenberg R, et al. (1983). nih.gov

Analysis of Substrate Inhibition Phenomena

Sar-Pro-Arg-pNA is an invaluable reagent for studying enzyme inhibition, a fundamental aspect of enzyme kinetics that provides insights into enzyme mechanisms and is crucial for drug development. In these assays, Sar-Pro-Arg-pNA functions as the reporter substrate whose hydrolysis by a target enzyme is monitored in the presence of varying concentrations of a potential inhibitor. By analyzing how the inhibitor affects the Michaelis-Menten parameters (K_m and V_max), its mechanism of action can be determined.

For example, studies on Protease-Activated Receptors (PARs) have utilized Sar-Pro-Arg-pNA to elucidate how these receptors interact with and are inhibited by α-thrombin. Research has shown that soluble exodomains of PAR1 and PAR4 act as inhibitors of α-thrombin's activity on Sar-Pro-Arg-pNA. The analysis revealed different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K_m but does not affect V_max. All tested PAR4 exodomains were found to be competitive inhibitors of α-thrombin.

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic activity but not substrate binding. This decreases the apparent V_max without changing K_m. The wild-type PAR1 exodomain was identified as a noncompetitive inhibitor.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

By fitting the kinetic data to the appropriate inhibition models, the inhibition constant (K_i), which quantifies the inhibitor's potency, can be calculated. These studies demonstrate the utility of Sar-Pro-Arg-pNA in dissecting complex biological interactions.

InhibitorTarget EnzymeSubstrateInhibition Type
PAR1-wt exodomainα-thrombinSar-Pro-Arg-pNANoncompetitive
PAR4-wt exodomainα-thrombinSar-Pro-Arg-pNACompetitive
PAR1-P40A exodomainα-thrombinSar-Pro-Arg-pNAMixed

Summary of inhibition types observed for PAR exodomains on α-thrombin activity using Sar-Pro-Arg-pNA as the substrate.

Applications in Enzyme Characterization and Mechanistic Elucidation

The kinetic analysis enabled by Sar-Pro-Arg-pNA has broad applications in characterizing enzymes and elucidating their reaction mechanisms. By establishing the kinetic parameters for a wild-type enzyme, a baseline is created for comparison with mutated or modified forms of the enzyme. This comparative approach is instrumental in site-directed mutagenesis studies, where researchers can probe the function of individual amino acid residues within the enzyme's active site or allosteric sites. For example, identifying how a specific mutation alters k_cat or K_m for Sar-Pro-Arg-pNA can reveal that residue's role in substrate binding or catalysis.

Furthermore, Sar-Pro-Arg-pNA is widely used in clinical and diagnostic research to measure the activity of specific proteases in biological samples. For example, measuring thrombin generation in plasma is a key application. mdpi.com This involves quantifying the rate of Sar-Pro-Arg-pNA hydrolysis to determine the amount of active thrombin being produced, which is a critical indicator in studies of coagulation and thrombotic disorders. mdpi.com These kinetic assays provide a sensitive and specific means to assess the procoagulant potential of plasma and to study the effects of various pro- and anticoagulant factors. nih.govgoogle.com The reliability and simplicity of using this chromogenic substrate make it a cornerstone for both fundamental enzyme research and the development of diagnostic tools.

Application of Sar Pro Arg Pna Hydrochloride in Enzyme Inhibitor and Activator Research

High-Throughput Screening Methodologies for Protease Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to modulate the activity of a biological target, such as a protease. The use of Sar-Pro-Arg-pNA Hydrochloride in HTS assays for protease modulators is well-established due to its simplicity, reliability, and amenability to automation.

The fundamental principle of an HTS assay using this substrate involves incubating the target protease with a library of test compounds and then initiating the enzymatic reaction by adding this compound. The absorbance of the resulting p-nitroaniline is measured over time using a microplate reader. A decrease in the rate of pNA formation compared to a control (enzyme and substrate without an inhibitor) indicates potential inhibitory activity, while an increase suggests activation.

Several key proteases are routinely screened using this compound or similar pNA-based substrates. For instance, in the search for antivirals, proteases essential for viral replication, such as the SARS-CoV-2 main protease (Mpro or 3CLpro) and papain-like protease (PLpro), are primary targets. nih.govnih.gov Similarly, thrombin, a key enzyme in the blood coagulation cascade, is a major target for the development of antithrombotic drugs, and HTS assays with chromogenic substrates are frequently employed to identify novel thrombin inhibitors. abcam.com

Table 1: Examples of High-Throughput Screening Assays for Protease Inhibitors

Target Protease Substrate Assay Principle Application
SARS-CoV-2 PLpro Arg-Leu-Arg-Gly-Gly-AMC Fluorescence-based kinetic assay Antiviral drug discovery nih.gov
SARS-CoV-2 3CLpro Dabcyl-KTSAVLQ-SGFRKME-Edans FRET-based enzymatic assay Antiviral drug discovery nih.gov
Thrombin Synthetic AMC-based peptide Fluorometric kinetic assay Anticoagulant drug discovery abcam.com

Note: While the table includes examples with similar substrates (AMC-based for fluorescence), the principle of using a specific peptide sequence cleaved to release a detectable molecule is the same as with pNA-based substrates.

Characterization of Protease Inhibitor Mechanisms Using this compound

Once potential inhibitors are identified through HTS, it is crucial to characterize their mechanism of action. This compound is instrumental in these secondary assays, which provide detailed insights into how a compound inhibits an enzyme.

Understanding the type of inhibition is fundamental to drug development. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed. These can be distinguished by analyzing the enzyme's kinetics in the presence of the inhibitor and varying concentrations of the substrate, this compound.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. In a Michaelis-Menten plot, a competitive inhibitor increases the apparent K_m (Michaelis constant) but does not affect the V_max (maximum reaction velocity). youtube.com

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. nih.gov This type of inhibition affects the V_max but not the K_m. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both V_max and K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

By performing kinetic assays with a range of this compound concentrations in the presence and absence of the inhibitor, researchers can generate Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]) to visually determine the inhibition type. knyamed.com

Table 2: Effect of Inhibitor Type on Kinetic Parameters

Inhibition Type Effect on V_max Effect on K_m Lineweaver-Burk Plot
Competitive Unchanged Increased Lines intersect on the y-axis
Non-Competitive Decreased Unchanged Lines intersect on the x-axis
Uncompetitive Decreased Decreased Lines are parallel

The inhibition constant (K_i) is a measure of the inhibitor's potency; a lower K_i value indicates a more potent inhibitor. The K_i can be calculated from the kinetic data obtained using this compound. The method of calculation depends on the type of inhibition.

For competitive inhibition, the K_i can be determined from the following equation:

K_m(app) = K_m (1 + [I]/K_i)

where K_m(app) is the apparent K_m in the presence of the inhibitor, K_m is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

For non-competitive inhibition, the K_i is calculated using:

V_max(app) = V_max / (1 + [I]/K_i)

where V_max(app) is the apparent V_max in the presence of the inhibitor.

Computational methods, such as molecular docking and MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations, can also be used to predict binding affinities and theoretical K_i values, which can then be correlated with experimental data obtained from assays using this compound. mdpi.complos.org

Use in Structure-Activity Relationship (SAR) Studies of Inhibitor Compounds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. patsnap.comdrugdesign.org By systematically modifying the structure of a lead inhibitor and assessing the impact of these changes on its potency, researchers can optimize the compound to improve its efficacy and other pharmacological properties. oncodesign-services.com

In the context of protease inhibitors, assays utilizing this compound provide the quantitative data necessary for SAR studies. For a series of synthesized analogs of a lead inhibitor, the IC_50 (half-maximal inhibitory concentration) or K_i values are determined. This data allows medicinal chemists to identify key structural features, or pharmacophores, that are essential for potent inhibition. nih.govnih.gov

For example, in the development of inhibitors for the SARS-CoV-2 main protease, researchers synthesized a series of compounds with modifications at different positions. nih.gov The inhibitory potency of each compound was then measured using an enzymatic assay with a specific substrate. The resulting SAR data guided the design of more potent inhibitors.

Table 3: Hypothetical SAR Data for a Series of Thrombin Inhibitors

Compound R1 Group R2 Group IC_50 (nM)
1 -H -CH3 500
2 -F -CH3 250
3 -Cl -CH3 150
4 -Cl -CH2CH3 400

This hypothetical data would suggest that a chloro group at the R1 position and a phenyl group at the R2 position are favorable for high inhibitory potency against thrombin.

Advanced Methodological Considerations and Future Research Directions

Integration of Sar-Pro-Arg-pNA Hydrochloride Assays with Complementary Analytical Techniques

While the spectrophotometric measurement of p-nitroaniline (pNA) release provides a convenient and continuous measure of enzyme activity, integrating this assay with more sophisticated analytical methods allows for a more comprehensive validation of results and deeper mechanistic insights.

High-Performance Liquid Chromatography (HPLC) serves as a definitive method to validate the results of enzymatic assays using Sar-Pro-Arg-pNA. By separating the reaction mixture over time, HPLC can unequivocally identify and quantify the substrate, the cleaved peptide (Sar-Pro-Arg), and the chromogenic product (p-nitroaniline). This is particularly crucial for confirming the specificity of the cleavage and for detecting any potential side reactions or substrate degradation that would not be apparent from spectrophotometry alone.

In a typical workflow, aliquots of the enzymatic reaction are taken at various time points and quenched, often by the addition of an acid like trifluoroacetic acid (TFA). These samples are then injected into a reverse-phase HPLC system. The separation allows for the resolution of each component, and their identities can be confirmed by comparing their retention times to those of known standards. This method provides a robust, quantitative snapshot of the reaction, confirming that the observed change in absorbance is indeed due to the specific enzymatic cleavage of the Arg-pNA bond researchgate.net.

Mass spectrometry (MS) offers an exceptionally precise method for confirming the identity of reaction products and verifying the exact cleavage site. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS can be used to analyze the reaction mixture. The resulting mass spectrum will show peaks corresponding to the molecular weights of the intact substrate (Sar-Pro-Arg-pNA), the cleaved peptide fragment (Sar-Pro-Arg), and p-nitroaniline. This confirms that the hydrolysis occurs at the expected peptide bond mdpi.com.

This approach is invaluable when screening new enzymes or characterizing enzyme variants, as it provides definitive proof of the catalytic activity and specificity. For instance, if an enzyme were to cleave the substrate at an unexpected site, MS would reveal peptide fragments of unanticipated masses, an observation that would be missed by a simple colorimetric assay nih.gov. The combination of the kinetic data from the pNA assay with the structural confirmation from MS provides a powerful and reliable characterization of protease activity.

TechniquePrimary Role with Sar-Pro-Arg-pNAKey Information Provided
HPLC Reaction validation and quantification- Separation of substrate and products- Quantification of p-nitroaniline and Sar-Pro-Arg- Confirmation of reaction specificity
Mass Spectrometry Product identification and cleavage site confirmation- Exact molecular weight of reaction products- Definitive confirmation of cleavage at the Arg-pNA bond- Detection of any alternative cleavage products

Automation and Miniaturization for Enhanced Throughput in Enzymatic Screening

The simplicity and reliability of the this compound assay make it ideally suited for high-throughput screening (HTS) of protease inhibitors or for characterizing large libraries of enzyme variants nih.govresearchgate.net. Automation and miniaturization are key to leveraging this potential. By adapting the assay to a microplate format (e.g., 96-well or 384-well plates), researchers can simultaneously perform hundreds or thousands of assays mdpi.comnih.gov.

Automated liquid handling systems can dispense precise volumes of enzymes, substrates, and potential inhibitors into the microplates. Plate readers, which are essentially spectrophotometers capable of reading entire plates rapidly, monitor the release of pNA over time. This automated workflow dramatically increases the speed of data acquisition, reduces reagent consumption, and improves the reproducibility of results. Such HTS setups are fundamental in drug discovery for identifying lead compounds that modulate protease activity and in directed evolution experiments aimed at creating enzymes with new properties researcher.life.

Theoretical and Computational Modeling of this compound Binding to Proteases

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide powerful tools to investigate the interaction between Sar-Pro-Arg-pNA and a protease at an atomic level nih.govnih.gov. These models can predict the binding orientation of the substrate within the enzyme's active site and identify the key amino acid residues involved in substrate recognition and catalysis diva-portal.org.

Molecular docking studies can simulate how Sar-Pro-Arg-pNA fits into the S1, S2, and S3 subsites of a protease like thrombin plos.orgnih.govresearchgate.net. The arginine residue of the substrate is predicted to interact with the highly specific S1 pocket, while the proline and sarcosine (B1681465) residues occupy the S2 and S3 pockets, respectively. MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex, revealing how the protein's flexibility influences substrate binding and the catalytic process. These computational insights can guide the design of more specific substrates or more potent inhibitors and help interpret experimental kinetic data.

Modeling TechniqueApplication to Sar-Pro-Arg-pNAInsights Gained
Molecular Docking Predicts the binding pose of the substrate in the enzyme's active site.- Identifies key interactions between substrate residues and protease pockets (S1, S2, S3).- Provides a static model of substrate recognition.
Molecular Dynamics (MD) Simulates the movement of the enzyme-substrate complex over time.- Reveals the role of protein flexibility in binding.- Elucidates the conformational changes leading to catalysis.- Calculates binding free energies.

Development of Engineered Enzyme Systems and Their Interaction with this compound

Directed evolution and rational protein design are used to create engineered proteases with novel specificities or enhanced activities nih.govnih.gov. This compound is an essential tool in this process. When researchers generate libraries of mutant proteases, they need a rapid and reliable way to screen for variants with desired properties.

For example, if the goal is to alter the substrate specificity of a trypsin-like protease, Sar-Pro-Arg-pNA can be used as a benchmark substrate. The activity of the engineered variants on this substrate can be compared to their activity on a new, target substrate. A successful engineered protease might show decreased activity towards Sar-Pro-Arg-pNA but significantly increased activity towards the new target sequence, demonstrating a shift in specificity biorxiv.org. The chromogenic nature of the assay allows for the high-throughput screening necessary to search through the vast sequence space of a mutant library to find these rare, successful variants.

Expanding the Utility of this compound in Novel Biological Systems Research

While Sar-Pro-Arg-pNA is typically used with purified enzymes in buffered solutions, there is significant potential to expand its use into more complex biological systems. For instance, it can be used to measure specific protease activity in cell lysates or tissue homogenates, provided that the target enzyme is the dominant protease capable of cleaving the substrate under the assay conditions. This allows researchers to study how protease activity changes in response to cellular signals or in disease states.

Future applications could involve its use in cell-based assays, potentially with modified, cell-permeable versions of the substrate, to monitor intracellular protease activity in real-time protagene.com. Furthermore, as new proteases are discovered in various organisms, from bacteria to humans, Sar-Pro-Arg-pNA can serve as an initial screening substrate to quickly classify their basic specificity profile. Its application in studying host-pathogen interactions, where microbial proteases play a key role, or in characterizing the enzymatic components of venoms, represents exciting avenues for future research.

Q & A

Q. How is Sar-Pro-Arg-pNA Hydrochloride validated as a chromogenic substrate for α-thrombin activity assays?

To validate specificity, compare hydrolysis rates of this compound in the presence of α-thrombin against other proteases (e.g., trypsin, plasmin). Include inhibition controls using thrombin-specific inhibitors like hirudin . Sensitivity can be assessed by determining the limit of detection (LOD) via serial dilution of thrombin and measuring pNA release at 405 nm. Ensure purity (>98%) of the substrate to minimize background noise .

Q. What experimental conditions optimize this compound’s performance in kinetic assays?

Optimize buffer composition (e.g., Tris-HCl pH 8.4 with 0.1% PEG) and temperature (typically 37°C). The reported Km of 75 µM for human α-thrombin should guide substrate concentration ranges. Pre-incubate thrombin with the substrate for 10–15 minutes to establish steady-state kinetics. Include negative controls (substrate alone) to account for spontaneous hydrolysis .

Q. How should researchers address variability in this compound batch-to-batch reproducibility?

Request Certificate of Analysis (COA) documentation for each batch, including HPLC purity profiles and mass spectrometry data. Cross-validate new batches using standardized thrombin activity assays and compare kinetic parameters (Km, Vmax) to established reference values .

Advanced Research Questions

Q. How can researchers mitigate interference from endogenous proteases when using this compound in complex biological samples?

Pre-treat samples with broad-spectrum protease inhibitors (e.g., PMSF, aprotinin) or use affinity purification to isolate thrombin. For plasma samples, consider heparinized tubes to inhibit thrombin activity transiently. Validate interference-free conditions using spiked recovery experiments .

Q. What methodologies resolve discrepancies in reported Km values for this compound across studies?

Discrepancies may arise from differences in buffer ionic strength, pH, or thrombin isoforms (e.g., α- vs. γ-thrombin). Replicate experiments under standardized conditions (e.g., 50 mM Tris, 150 mM NaCl, pH 8.4) and validate thrombin activity with a reference substrate (e.g., Tosyl-Gly-Pro-Arg-pNA). Use statistical tools like ANOVA to compare datasets .

Q. How can this compound be integrated into high-throughput screening (HTS) platforms for thrombin inhibitors?

Adapt the assay to 96- or 384-well plates using automated liquid handlers. Optimize substrate concentration to balance signal-to-noise ratio and cost. Include internal controls (e.g., known thrombin inhibitors like dabigatran) in each plate to normalize inter-plate variability. Use kinetic readouts (ΔA405/min) rather than endpoint measurements to improve precision .

Q. What strategies ensure long-term stability of this compound in storage?

Store lyophilized substrate at –20°C in desiccated conditions. For working solutions, prepare aliquots in amber vials to prevent photodegradation and avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis to detect hydrolysis products (e.g., free p-nitroaniline) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound-based thrombin activity data?

Use non-linear regression to calculate Km and Vmax (e.g., Michaelis-Menten model). Report mean ± SD from ≥3 biological replicates. For inhibitor studies, calculate IC50 values using four-parameter logistic curves. Adhere to NIH guidelines for transparent reporting of experimental replicates and statistical power .

Q. How should researchers validate conflicting results in thrombin inhibition studies using this compound?

Perform orthogonal assays (e.g., fluorogenic substrates, fibrinogen clotting assays) to confirm inhibitor potency. Cross-reference with structural data (e.g., thrombin-inhibitor co-crystallization) to explain mechanistic differences. Use meta-analysis tools to contextualize discrepancies within published literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.